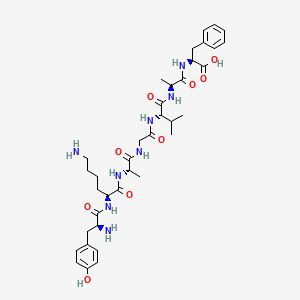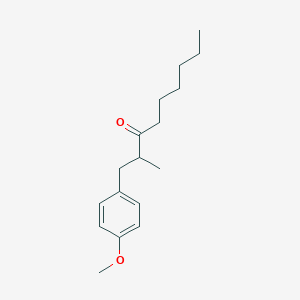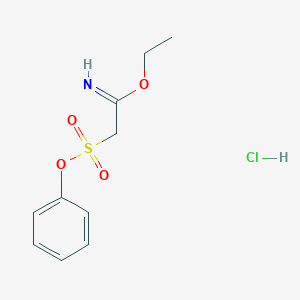![molecular formula C20H30F2O2 B12590981 Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl CAS No. 569335-91-7](/img/structure/B12590981.png)
Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Peróxido de 1,1-dimetiletilo, difluoro[4-(4-propilciclohexil)fenil]metil es un compuesto químico especializado con la fórmula molecular C20H30F2O2 . Se caracteriza por sus propiedades estructurales únicas, que incluyen un grupo difluorobencilo y una porción de peróxido de tert-butilo. Este compuesto se utiliza en diversas aplicaciones industriales y de investigación debido a su reactividad y estabilidad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Peróxido de 1,1-dimetiletilo, difluoro[4-(4-propilciclohexil)fenil]metil típicamente involucra la reacción del cloruro de difluorobencilo con hidroperóxido de tert-butilo en presencia de una base. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto involucra reacciones a gran escala utilizando equipo especializado para manejar los intermediarios reactivos y garantizar la seguridad. El proceso incluye pasos de purificación como la destilación y la cristalización para obtener Peróxido de 1,1-dimetiletilo, difluoro[4-(4-propilciclohexil)fenil]metil de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Peróxido de 1,1-dimetiletilo, difluoro[4-(4-propilciclohexil)fenil]metil experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo peróxido puede participar en reacciones de oxidación, a menudo conduciendo a la formación de alcoholes o cetonas.
Reducción: La reducción del grupo difluorobencilo puede producir derivados de difluorotolueno.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción típicamente involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen derivados de difluorotolueno, alcoholes y cetonas, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El Peróxido de 1,1-dimetiletilo, difluoro[4-(4-propilciclohexil)fenil]metil tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de compuestos difluorados.
Biología: Se estudia el compuesto por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se está investigando su posible uso como intermedio farmacéutico.
Mecanismo De Acción
El mecanismo de acción del Peróxido de 1,1-dimetiletilo, difluoro[4-(4-propilciclohexil)fenil]metil involucra la generación de radicales libres del grupo peróxido. Estos radicales libres pueden iniciar diversas reacciones químicas, incluyendo la polimerización y la oxidación. El grupo difluorobencilo puede interactuar con dianas moleculares a través de la sustitución aromática electrofílica, lo que lleva a la formación de nuevos enlaces químicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 3,4-Difluoro-4’-(trans-4-propilciclohexil)bifenilo
- 1,2-Difluoro-4-[trans-4-[2-(trans-4-propilciclohexil)etil]ciclohexil]benceno
- 4-[Difluoro(3,4,5-trifluorofenoxi)metil]-4’-etil-3,5-difluorobifenilo
Unicidad
El Peróxido de 1,1-dimetiletilo, difluoro[4-(4-propilciclohexil)fenil]metil es único debido a su combinación de un grupo difluorobencilo y una porción de peróxido de tert-butilo. Esta combinación confiere reactividad y estabilidad distintas, lo que lo hace valioso en diversas aplicaciones donde otros compuestos similares pueden no ser tan efectivos .
Propiedades
Número CAS |
569335-91-7 |
|---|---|
Fórmula molecular |
C20H30F2O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-[tert-butylperoxy(difluoro)methyl]-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C20H30F2O2/c1-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)20(21,22)24-23-19(2,3)4/h11-16H,5-10H2,1-4H3 |
Clave InChI |
ARECDENHMILKME-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(OOC(C)(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)

![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)
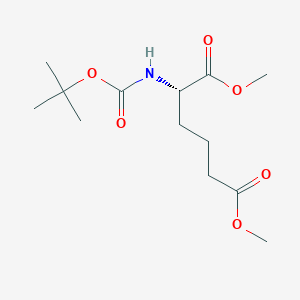
![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)
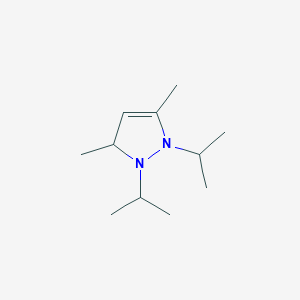
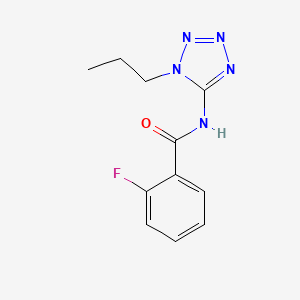
![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)
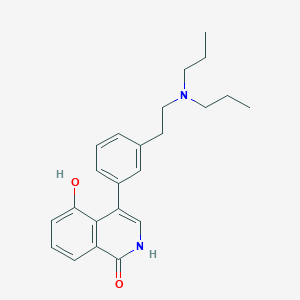
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
